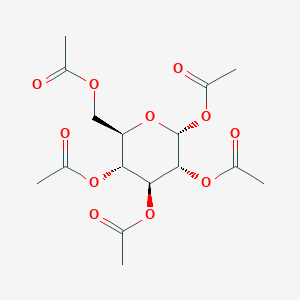

alpha-D-Glucose pentaacetate

Vue d'ensemble

Description

Alpha-D-Glucose pentaacetate (α-D-GlcNAc5) is a monosaccharide consisting of five acetylated hydroxyl groups. It is an important building block for the synthesis of various polysaccharides, polypeptides, and other macromolecules. It is also used as a substrate for various biochemical and physiological processes.

Applications De Recherche Scientifique

Recherche de synthèse

L'alpha-D-Glucose pentaacetate fait l'objet de recherches dans le domaine des méthodes de synthèse . Différentes méthodes utilisées pour la synthèse de ce composé ont été décrites en détail, les catalyseurs acides, y compris l'acide protonique et l'acide de Lewis, recevant le plus d'attention .

Thermodynamique et cristallisation

Ce composé est également utilisé dans des études de cristallisation contrôlées thermodynamiquement . Il a été démontré que malgré les mêmes interactions moléculaires et une dynamique moléculaire similaire, la cristallisation à partir de la phase amorphe est considérablement supprimée dans un mélange équimolaire des formes alpha et bêta .

Stabilisateur de la phase amorphe des ingrédients actifs des médicaments

Les alpha et bêta glucose pentaacetates sont des dérivés de sucre connus, qui peuvent potentiellement être utilisés comme stabilisateurs de la phase amorphe des ingrédients actifs des médicaments . Ils ont été trouvés pour supprimer efficacement la cinétique de cristallisation en modifiant la dynamique des liaisons hydrogène .

Étude de la stéréochimie des glucides

L'this compound est utilisé comme composé modèle pour étudier la stéréochimie des glucides . Il est particulièrement utilisé dans des techniques spectroscopiques telles que le dichroïsme circulaire vibrationnel (VCD) <a aria-label="4: this compound is used as a model compound to study the stereochemistry of carbohydrates345" data-citationid="2

Mécanisme D'action

Alpha-D-Glucose pentaacetate, also known as alpha-D-Glucopyranose, pentaacetate, is an acetylated sugar with wide applications in organic synthesis . Here is a comprehensive overview of its mechanism of action:

Target of Action

This compound is primarily used as a model compound to study the stereochemistry of carbohydrates

Mode of Action

The compound is used in spectroscopic techniques such as Vibrational Circular Dichroism (VCD) to study the stereochemistry of carbohydrates . It helps researchers understand how different carbohydrate structures interact with light, which can provide insights into their three-dimensional structures.

Biochemical Pathways

It has been used as a standard in the analysis of monosaccharide and polysaccharide components by gas chromatography . This allows for the identification and quantification of these components in various biological and chemical samples.

Action Environment

The action of this compound is influenced by the conditions under which it is used. For instance, the results of spectroscopic studies can be affected by factors such as temperature, solvent used, and concentration of the compound . It is also worth noting that the compound is stable under a variety of conditions, which makes it a useful tool in research .

Safety and Hazards

Orientations Futures

Alpha-D-Glucose pentaacetate is gaining attention in pharmaceutical sciences due to its ability to stabilize the amorphous state of drugs . It has been shown that saccharides peracetates can suppress crystallization kinetics very efficiently by altering hydrogen bond dynamics . This opens up potential future directions for the use of this compound in pharmaceutical applications.

Analyse Biochimique

Biochemical Properties

Alpha-D-Glucose pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to react faster with nucleophiles in the presence of Lewis acids . Despite this, its alpha anomer has shown better performance in more applications .

Cellular Effects

It has been used in studies related to the selective separation of CO2 and SO2 in supported ionic liquid membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found that the stannic chloride-catalyzed anomerization of the pentaacetyl-D-glucopyranoses in chloroform solution is specific for the C1-acetoxy group .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are subject to the conditions of the experiment. For instance, it has been used in studies related to the selective separation of CO2 and SO2 in supported ionic liquid membranes .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883462 | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604-68-2 | |

| Record name | Penta-O-acetyl-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaacetyl-alpha-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CS424NS93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.